molecular formula C7H4BrN3O2 B1285002 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 832740-60-0

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1285002
CAS No.: 832740-60-0
M. Wt: 242.03 g/mol
InChI Key: JEBAERKIRWXWQL-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol This compound is characterized by its fused pyrazole and pyrimidine rings, making it a part of the pyrazolo[1,5-a]pyrimidine family

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant inhibitory activity , suggesting potential targets in cellular processes.

Mode of Action

It’s known that the compound can undergo various synthetic transformations , which could potentially influence its interaction with its targets.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting potential cellular effects.

Biochemical Analysis

Biochemical Properties

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with proteins and enzymes such as kinases, which are involved in phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to alterations in various signaling pathways within the cell.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of kinases, leading to changes in phosphorylation states of key signaling molecules. This can result in altered gene expression and metabolic flux within the cell . Additionally, this compound has been shown to affect cell proliferation and apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression . Additionally, this compound may interact with transcription factors, influencing their ability to regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Threshold effects are also noted, where a certain dosage is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects within the cell.

Chemical Reactions Analysis

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazole and pyrimidine rings.

    Cyclization Reactions: These can lead to the formation of more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific bromine substitution and carboxylic acid functional group. Similar compounds include:

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBAERKIRWXWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-60-0
Record name 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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